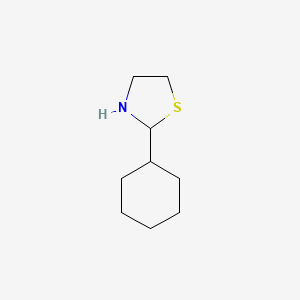

2-Cyclohexyl-1,3-thiazolidine

Description

Properties

Molecular Formula |

C9H17NS |

|---|---|

Molecular Weight |

171.31 g/mol |

IUPAC Name |

2-cyclohexyl-1,3-thiazolidine |

InChI |

InChI=1S/C9H17NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8-10H,1-7H2 |

InChI Key |

BZOPEEFFOPRYEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2NCCS2 |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of thiazolidine derivatives, including 2-cyclohexyl-1,3-thiazolidine, as inhibitors of key enzymes involved in metabolic disorders. For instance, thiazolidine-2-thione derivatives have shown promising xanthine oxidase inhibitory activity, which is crucial for managing hyperuricemia and gout. One compound demonstrated an IC50 value of 3.56 μmol/L, outperforming the standard drug allopurinol . The structure-activity relationship analysis indicated that specific functional groups are essential for optimal enzyme inhibition.

Anticancer Properties

Thiazolidine derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. Studies have reported that certain thiazolidinone derivatives exhibit significant cytotoxicity against liver carcinoma (HepG2), breast adenocarcinoma (MCF7), prostate cancer (PC3), and colon cancer (HCT116) cell lines . The binding affinity of these compounds to critical enzymes involved in cancer progression was assessed through molecular docking studies, revealing promising therapeutic potentials.

Synthesis Techniques

The synthesis of 2-cyclohexyl-1,3-thiazolidine can be achieved through various methods, including the reaction of cyclohexylamine with thioketones or aldehydes under acidic conditions. Recent advancements have introduced more efficient synthetic pathways utilizing oxidative methods to produce thiazolidine derivatives selectively .

Table 1: Comparative Synthesis Methods for Thiazolidine Derivatives

| Synthesis Method | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Acid-Catalyzed Reaction | Cyclohexylamine + Thioketone | High | |

| Oxidative Synthesis | Cyclohexylamine + Aldehyde | Moderate | |

| Click Chemistry | Aminothiol + Aldehyde | High |

Pharmaceutical Development

The unique structural properties of thiazolidines make them suitable candidates for drug development. Their ability to modulate enzyme activity positions them as potential leads for designing new therapeutic agents targeting metabolic disorders and cancer . Additionally, the stability of thiazolidines under physiological conditions enhances their applicability in bioconjugation reactions for drug delivery systems .

Agrochemical Applications

Beyond medicinal uses, thiazolidines are also being explored in agrochemicals due to their biological activity against pests and pathogens. The incorporation of thiazolidine structures into pesticide formulations could enhance efficacy while minimizing environmental impact.

Case Study on Hyperuricemia Treatment

A recent study focused on the development of novel xanthine oxidase inhibitors derived from thiazolidine-2-thione showed that specific modifications could lead to compounds with significantly enhanced potency against hyperuricemia . The study employed both in vitro assays and molecular modeling to elucidate the mechanism of action.

Anticancer Activity Evaluation

In another investigation, a series of thiazolidinone derivatives were synthesized and tested for their anticancer activities against multiple cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways .

Chemical Reactions Analysis

Synthetic Routes and Functionalization

Thiazolidines are typically synthesized via condensation reactions involving β-amino thiols and carbonyl compounds. For cyclohexyl-substituted derivatives, common strategies include:

-

Cyclocondensation : Reaction of 1,2-aminothiols with cyclohexyl aldehydes or ketones under physiological or acidic conditions (pH 5–7.4) to form stable thiazolidine rings .

-

Post-functionalization : Alkylation or acylation of preformed thiazolidine scaffolds. For example, alkylation of thiazolidine-2-thione with bromoalkanes in ethanol yields substituted derivatives .

Example Reaction:

Key Conditions : Catalyst-free, room temperature, completed within 4 hours .

Oxidation and Stability

Thiazolidines exhibit pH-dependent stability and reactivity:

-

Oxidation to Thiazolidinones : Under oxidative conditions (e.g., using triphosgene or molybdenum catalysts), 2-cyclohexyl-1,3-thiazolidine can convert to thiazolidin-4-one derivatives. This reaction proceeds via activation of the carbonyl group followed by nucleophilic attack .

-

Stability at Neutral pH : Thiazolidine rings remain intact at physiological pH (7.4) but may undergo hydrolysis under strongly acidic or basic conditions to regenerate β-amino thiols and cyclohexyl carbonyl compounds .

Ring-Opening and Cross-Coupling Reactions

Thiazolidines participate in regioselective ring-opening reactions:

-

With Maleic Anhydride : Forms open-chain products via nucleophilic attack at the C=C bond, yielding thiazolidinylacetic acid derivatives .

-

With Electrophiles : Reaction with sulfonyl chlorides or isocyanates introduces functional groups (e.g., sulfonamide or urea moieties) at the nitrogen or sulfur positions .

Conformational and Structural Insights

Studies on 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones (structurally related) reveal:

-

Solution-State Conformation : The cyclohexyl group adopts a pseudo-equatorial orientation, while the C2 substituent (e.g., phenyl) occupies a pseudo-axial position .

-

Solid-State Conformation : X-ray crystallography shows a preference for the C2 substituent in a pseudo-axial orientation due to steric and electronic effects .

Critical Research Gaps

-

Limited direct studies on 2-cyclohexyl-1,3-thiazolidine necessitate extrapolation from analogous systems.

-

Stability under long-term storage or biological conditions remains uncharacterized.

-

Computational modeling (e.g., MP2 studies) could further elucidate electronic and steric effects of the cyclohexyl group .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Key Observations :

- The cyclohexyl group in 2-cyclohexyl-1,3-thiazolidine enhances lipophilicity compared to polar substituents (e.g., oxo, imino) in analogs like IOTH . This may improve membrane permeability but reduce aqueous solubility.

- Electron-withdrawing groups (e.g., oxo, cyanoimino) lower the HOMO-LUMO gap, increasing reactivity and NLO (nonlinear optical) properties, as seen in IOTH .

- Aromatic substituents (e.g., aryl groups in oxo-thiazolidines) correlate with anti-tubercular activity, suggesting the cyclohexyl derivative’s bioactivity may differ due to steric effects .

Key Observations :

- Industrial synthesis of 2-cyanoimino-1,3-thiazolidine achieves high purity via alkali catalysis, suggesting scalable routes for related compounds .

Physical and Crystallographic Properties

- 2-Cyclohexyl-1,3-thiazolidine: Crystallizes in a monoclinic system (space group P21/n) with unit cell parameters: a = 7.8884 Å, b = 11.8079 Å, c = 12.2134 Å, β = 100.589° .

Q & A

Basic: What are the standard synthetic routes for preparing 2-cyclohexyl-1,3-thiazolidine derivatives?

Methodological Answer:

A common approach involves cyclocondensation reactions between cyclohexylamine derivatives and thioglycolic acid or carbon disulfide. For example, 2-oxo-1,3-thiazolidine derivatives can be synthesized via reactions of ethanolamine with carbon bisulfide, followed by sulfur-oxygen exchange using chloroethanol . Key steps include optimizing reaction time, temperature, and catalysts (e.g., triethylamine) to improve yields. Structural confirmation is typically achieved via NMR and X-ray crystallography .

Advanced: How can solvent-free green chemistry techniques enhance the synthesis of 2-cyclohexyl-1,3-thiazolidine analogs?

Methodological Answer:

Solvent-free methods reduce environmental impact and improve efficiency. For instance, β-cyclodextrin-SO3H catalysts under reflux conditions have been used to synthesize thiazolidin-4-one derivatives, achieving high yields (85–92%) in 2–5 hours. Parameters like catalyst loading (10 mol%) and reagent stoichiometry must be optimized to minimize side reactions . Comparative studies between conventional and green methods should assess reaction kinetics and purity via HPLC or GC-MS.

Basic: What spectroscopic and crystallographic methods validate the structure of 2-cyclohexyl-1,3-thiazolidine derivatives?

Methodological Answer:

- X-ray crystallography : Refinement of F<sup>2</sup> datasets using full-matrix least-squares methods (R factor < 0.05) confirms bond lengths and angles .

- NMR : <sup>1</sup>H-<sup>13</sup>C HMBC experiments resolve ambiguities in substituent positioning, particularly for glycosylated thiazolidine derivatives .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.

Advanced: How can researchers resolve contradictions between in-silico predictions and in-vitro results for 2-cyclohexyl-1,3-thiazolidine bioactivity?

Methodological Answer:

Discrepancies often arise from approximations in docking algorithms (e.g., rigid receptor models) or unaccounted solvation effects. Mitigation strategies include:

- Re-evaluating molecular dynamics simulations with explicit solvent models.

- Validating binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cross-referencing in-vitro dose-response curves (IC50) with computational binding energies .

Basic: What safety protocols are essential for handling 2-cyclohexyl-1,3-thiazolidine in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats.

- Ventilation : Work in fume hoods to avoid inhalation.

- Waste disposal : Contaminated gloves/reactants must be treated as hazardous waste under local regulations .

Advanced: How does conformational analysis inform the pharmacological activity of 2-cyclohexyl-1,3-thiazolidine derivatives?

Methodological Answer:

X-ray crystallography and DFT calculations reveal that substituents on the thiazolidine ring (e.g., aryl groups at C2) influence planarity and steric hindrance. For example, non-planar conformers of 2,2'-diaryl derivatives exhibit enhanced antibacterial activity due to improved membrane penetration . Researchers should correlate torsional angles (from crystallography) with bioassay data to optimize pharmacophores.

Basic: What are the key steps in designing a structure-activity relationship (SAR) study for 2-cyclohexyl-1,3-thiazolidine analogs?

Methodological Answer:

- Scaffold modification : Introduce substituents at C2 (e.g., nitro, cyano) or N3 (e.g., acetamidyl groups) .

- Bioactivity assays : Test against target pathogens (e.g., M. tuberculosis H37Rv) using microplate Alamar Blue assays .

- Data analysis : Use multivariate regression to link electronic (Hammett constants) or steric parameters (Taft indices) with MIC values.

Advanced: How can researchers optimize catalytic systems for asymmetric synthesis of 2-cyclohexyl-1,3-thiazolidine derivatives?

Methodological Answer:

Chiral promoters (e.g., 2,2-dimethyl-1,3-thiazolidine) in cation-exchange resin catalysts can enhance enantioselectivity in multi-stage reactors. Key metrics include turnover frequency (TOF) and enantiomeric excess (ee), measured via chiral HPLC or polarimetry . Reaction engineering (e.g., continuous-flow systems) may further improve scalability.

Basic: What analytical techniques ensure purity and stability of 2-cyclohexyl-1,3-thiazolidine in storage?

Methodological Answer:

- Stability testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC.

- Moisture sensitivity : Karl Fischer titration to assess hygroscopicity.

- Thermal analysis : DSC/TGA identifies decomposition thresholds (>200°C for most derivatives) .

Advanced: What mechanistic insights explain the anti-tubercular activity of 2-cyclohexyl-1,3-thiazolidine derivatives?

Methodological Answer:

In-silico studies suggest inhibition of M. tuberculosis RNA polymerase via binding to the β-subunit (Rv0660). Validation involves:

- Gene knockout assays : Compare MIC values against wild-type vs. RNA polymerase mutant strains.

- Transcriptomics : RNA-seq to identify downregulated virulence genes (e.g., esx-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.